2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol
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Overview
Description
2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol is a complex organic compound with the molecular formula C14H9Cl3N2O4 This compound is characterized by the presence of nitro, trichloro, and hydroxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable phenol derivative followed by chlorination and subsequent coupling reactions. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro or hydroxy groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and chlorinating agents. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amines, while oxidation can produce quinones.
Scientific Research Applications
2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The nitro and hydroxy groups can participate in redox reactions, affecting cellular processes and signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **1-Nitro-4-[2,2,2-trichl
Properties
CAS No. |
100873-14-1 |
---|---|
Molecular Formula |
C14H9Cl3N2O6 |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
2-nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol |
InChI |
InChI=1S/C14H9Cl3N2O6/c15-14(16,17)13(7-1-3-11(20)9(5-7)18(22)23)8-2-4-12(21)10(6-8)19(24)25/h1-6,13,20-21H |
InChI Key |
JKRAQDSEBALHRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)[N+](=O)[O-])C(Cl)(Cl)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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